molecular formula C15H15NO3 B1361867 3-(Morpholin-4-ylcarbonyl)-2-naphthol CAS No. 3692-67-9

3-(Morpholin-4-ylcarbonyl)-2-naphthol

Cat. No.: B1361867
CAS No.: 3692-67-9
M. Wt: 257.28 g/mol
InChI Key: UIBXWHOZQBESMO-UHFFFAOYSA-N
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Description

3-(Morpholin-4-ylcarbonyl)-2-naphthol: is an organic compound that features a morpholine ring attached to a naphthol moiety via a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Morpholin-4-ylcarbonyl)-2-naphthol typically involves the reaction of 2-naphthol with morpholine and a carbonylating agent. One common method is the use of phosgene or its derivatives to introduce the carbonyl group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthol moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 3-(Morpholin-4-ylmethyl)-2-naphthol.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry: 3-(Morpholin-4-ylcarbonyl)-2-naphthol is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as enzyme inhibitors and receptor modulators.

Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-ylcarbonyl)-2-naphthol involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group can form hydrogen bonds with active site residues, while the morpholine ring can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

    3-(Piperidin-4-ylcarbonyl)-2-naphthol: Similar structure with a piperidine ring instead of morpholine.

    3-(Pyrrolidin-4-ylcarbonyl)-2-naphthol: Contains a pyrrolidine ring.

    3-(Azepan-4-ylcarbonyl)-2-naphthol: Features an azepane ring.

Uniqueness: 3-(Morpholin-4-ylcarbonyl)-2-naphthol is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties and biological activities. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable scaffold in drug design and material science.

Properties

IUPAC Name

(3-hydroxynaphthalen-2-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-14-10-12-4-2-1-3-11(12)9-13(14)15(18)16-5-7-19-8-6-16/h1-4,9-10,17H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBXWHOZQBESMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=CC=CC=C3C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353460
Record name 3-(morpholin-4-ylcarbonyl)-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3692-67-9
Record name 3-(morpholin-4-ylcarbonyl)-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3692-67-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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